

In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl cyclopentylideneacetate*

Cat. No.: B162082

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl cyclopentylideneacetate**, a valuable reagent in organic synthesis. This document details its commercially available suppliers, physicochemical properties, and established synthesis protocols. Furthermore, it explores its applications as a versatile building block in the synthesis of more complex molecules.

Commercial Availability and Supplier Specifications

Ethyl cyclopentylideneacetate (CAS No: 1903-22-6) is readily available from several chemical suppliers. The purity of the commercially available compound typically ranges from 95% to 99%. While specific Certificates of Analysis (CoA) and Technical Data Sheets (TDS) should be obtained directly from the suppliers for lot-specific data, the following table summarizes information gathered from various sources.

Supplier/Source	Reported Purity	Notes
Mopai Biotechnology	99%	States it is an important raw material.
Aceschem	≥ 97%	Provides NMR, MSDS, HPLC, and CoA upon request. [1]
CymitQuimica	95.0%	Also lists other suppliers with varying purities. [2]
ChemSrc	94.0% - 98.0%	Lists multiple suppliers with different purity levels. [3]

Physicochemical and Safety Data

A summary of the key physicochemical properties of **Ethyl cyclopentylideneacetate** is presented below, based on data from publicly available databases.

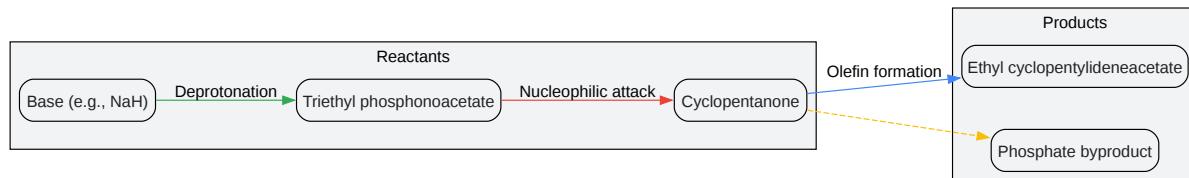
Property	Value	Source
Molecular Formula	C9H14O2	PubChem [4]
Molecular Weight	154.21 g/mol	PubChem [4]
Appearance	White to Light Brown	Mopai Biotechnology [5]
Boiling Point	214.1 °C at 760 mmHg	ChemSrc [3]
Density	1.082 g/cm³	ChemSrc [3]
Flash Point	100.5 °C	ChemSrc [3]
Refractive Index	1.544	ChemSrc [3]
LogP	2.04990	ChemSrc [3]
InChIKey	TXXWSOKUXUMWRZ-UHFFFAOYSA-N	PubChem [4]
SMILES	CCOC(=O)C=C1CCCC1	PubChem [4]

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Ethyl cyclopentylideneacetate** is classified with the following hazards:

- H315: Causes skin irritation (Warning)[\[4\]](#)
- H319: Causes serious eye irritation (Warning)[\[4\]](#)
- H335: May cause respiratory irritation (Warning)[\[4\]](#)

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.


Synthesis of Ethyl Cyclopentylideneacetate: Experimental Protocols

The synthesis of **Ethyl cyclopentylideneacetate** is most commonly achieved via olefination reactions, with the Horner-Wadsworth-Emmons (HWE) and Wittig reactions being the most prominent methods. These reactions involve the coupling of a phosphorus-stabilized carbanion with cyclopentanone.

Horner-Wadsworth-Emmons (HWE) Reaction

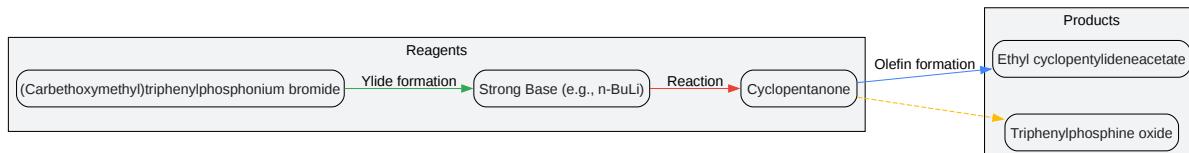
The HWE reaction is a widely used and efficient method for the stereoselective synthesis of alkenes, particularly α,β -unsaturated esters like **Ethyl cyclopentylideneacetate**.[\[6\]](#)[\[7\]](#) It offers advantages over the classical Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct.[\[8\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons synthesis of **Ethyl cyclopentylideneacetate**.

Detailed Experimental Protocol (Adapted from Organic Syntheses Procedure for Ethyl cyclohexylideneacetate):^[9]


- Materials:
 - Cyclopentanone
 - Triethyl phosphonoacetate
 - Sodium hydride (NaH) as a 60% dispersion in mineral oil
 - Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
 - Saturated aqueous ammonium chloride (NH₄Cl) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)
 - Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 eq) under a nitrogen atmosphere.
- Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
- Triethyl phosphonoacetate (1.0 eq) is added dropwise to the stirred suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate ylide.
- The reaction mixture is cooled back to 0 °C, and a solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.
- The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure **Ethyl cyclopentylideneacetate**.

Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.[\[10\]](#)[\[11\]](#)[\[12\]](#) It involves the reaction of a phosphorus ylide, prepared from a phosphonium salt and a strong base, with a carbonyl compound.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Wittig reaction for the synthesis of **Ethyl cyclopentylideneacetate**.

Detailed Experimental Protocol (General Procedure):[\[13\]](#)

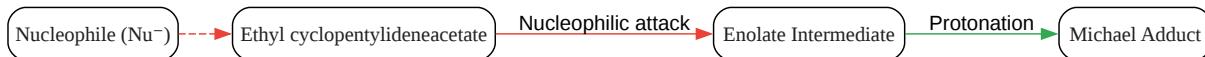
- Materials:

- (Carbethoxymethyl)triphenylphosphonium bromide
- A strong base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂)
- Anhydrous solvent (e.g., THF or diethyl ether)
- Cyclopentanone
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Organic solvent for extraction

- Procedure:

- In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, (carbethoxymethyl)triphenylphosphonium bromide (1.0 eq) is suspended in anhydrous THF.
- The suspension is cooled to -78 °C (dry ice/acetone bath), and n-butyllithium (1.0 eq) is added dropwise, resulting in the formation of a colored ylide solution.

- The mixture is stirred at -78 °C for 1 hour.
- A solution of cyclopentanone (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at -78 °C.
- The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
- The reaction is quenched with saturated aqueous NH₄Cl solution.
- The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The crude product is purified, typically by column chromatography, to separate the **Ethyl cyclopentylideneacetate** from the triphenylphosphine oxide byproduct.


Applications in Organic Synthesis

Ethyl cyclopentylideneacetate is a valuable building block in organic synthesis, primarily utilized for the introduction of the cyclopentylidene moiety into larger molecules. Its α,β -unsaturated ester functionality allows for a variety of subsequent transformations.

Michael Addition Reactions

The electron-withdrawing nature of the ester group activates the double bond for conjugate addition (Michael addition) of nucleophiles. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β -position of the ester.

Logical Workflow for Michael Addition:

[Click to download full resolution via product page](#)

Caption: General workflow of a Michael addition reaction with **Ethyl cyclopentylideneacetate**.

Use in Medicinal Chemistry and Fragrance Synthesis

While specific examples in high-impact signaling pathways are not extensively documented in publicly available literature, the cyclopentane ring is a common motif in bioactive molecules and natural products. Therefore, **Ethyl cyclopentylideneacetate** serves as a key starting material for the synthesis of potential therapeutic agents. For instance, the related compound, ethyl 2-oxocyclopentylacetate, is an important intermediate in the preparation of the DP receptor antagonist Laropiprant.[\[14\]](#)

In the fragrance industry, related cyclopentylidene derivatives are valued for their floral and fruity notes. For example, **methyl cyclopentylideneacetate** is known for its sweet, white floral scent reminiscent of tuberose. The structural similarity suggests that **Ethyl cyclopentylideneacetate** could also be a precursor or component in the synthesis of novel fragrance ingredients.[\[15\]](#)[\[16\]](#)[\[17\]](#)

Conclusion

Ethyl cyclopentylideneacetate is a commercially accessible and synthetically versatile building block. Its preparation is well-established through olefination reactions like the Horner-Wadsworth-Emmons and Wittig reactions, for which detailed experimental protocols are available. The reactivity of its α,β -unsaturated ester moiety makes it a valuable precursor for the synthesis of more complex molecules, with potential applications in medicinal chemistry and the development of new fragrance compounds. This guide provides a foundational resource for researchers and professionals looking to utilize **Ethyl cyclopentylideneacetate** in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aceschem.com [aceschem.com]
- 2. CAS 1903-22-6: Acetic acid, 2-cyclopentylidene-, ethyl est... [cymitquimica.com]
- 3. ethyl 2-cyclopentylideneacetate | CAS#:1903-22-6 | Chemsoc [chemsrc.com]

- 4. Ethyl cyclopentylideneacetate | C9H14O2 | CID 74699 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. ethyl cyclopentylideneacetate, CasNo.1903-22-6 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 15. CN103160375B - Perfume mixtures containing cyclopent-2-enyl-ethyl acetate - Google Patents [patents.google.com]
- 16. Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Ethyl Cyclopentylideneacetate for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162082#commercially-available-suppliers-of-ethyl-cyclopentylideneacetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com